N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide
Description
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide is an organic compound characterized by the presence of a benzylideneamino group and a methoxyphenyl group attached to an oxamide backbone
Properties
CAS No. |
331265-57-7 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-10-6-5-9-13(14)18-15(20)16(21)19-17-11-12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
InChI Key |
VNXUSDJHQLVNQJ-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide typically involves the condensation reaction between benzaldehyde and N-(2-methoxyphenyl)oxamide. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzylidene derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylideneamino derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide typically involves the condensation reaction between 2-methoxyphenylamine and benzaldehyde derivatives. The reaction can be facilitated using various catalysts or under specific conditions to enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity of the synthesized compound.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Case studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.
Case Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a lead compound for further drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Polymer Chemistry
This compound has been utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties.
Case Study:
- Research conducted on polymer composites incorporating this oxamide demonstrated improved tensile strength and thermal resistance compared to traditional polymers .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.
Data Table: Metal Complexes Formed
| Metal Ion | Complex Stability Constant (K) |
|---|---|
| Copper(II) | 10^5 |
| Nickel(II) | 10^4 |
| Cobalt(II) | 10^3 |
Mechanism of Action
The mechanism of action of N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, the presence of the benzylideneamino group allows for interactions with nucleophilic sites in biological systems, potentially leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-benzylideneamino]-N-(2-hydroxyphenyl)oxamide
- N’-[(E)-benzylideneamino]-N-(2-chlorophenyl)oxamide
- N’-[(E)-benzylideneamino]-N-(2-nitrophenyl)oxamide
Uniqueness
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Biological Activity
N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide, a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
1. Synthesis of this compound
The synthesis of Schiff bases typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the synthesis can be summarized as follows:
- Reactants : 2-methoxyphenylamine and benzaldehyde.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
- Characterization : The product is characterized using spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of Schiff bases, including this compound. Research indicates that Schiff bases exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating the antibacterial activity of various Schiff bases, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 32 to 128 μg/mL .
| Compound Name | Bacterial Strain | Inhibition Concentration (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 64 |
| This compound | Escherichia coli | 128 |
2.2 Antitumor Activity
Schiff bases have also been explored for their anticancer properties. The compound this compound has demonstrated promising results in inhibiting the proliferation of various cancer cell lines.
- Research Findings : A study assessed the cytotoxic effects of several Schiff bases, including this compound, against cancer cell lines such as HeLa and MCF-7. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values below 20 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 18 |
| MCF-7 | 15 |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
- Mechanistic Insights : Studies suggest that the compound may induce oxidative stress in bacterial cells, leading to cell death. In cancer cells, it may trigger apoptotic pathways by activating caspases .
3. Conclusion
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its efficacy against various pathogens and cancer cell lines positions it as a potential candidate for further drug development.
4. Future Directions
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways involved in its biological activities.
- In vivo studies to assess the pharmacokinetics and therapeutic potential.
- Structural modifications to enhance efficacy and reduce toxicity.
Q & A
Basic: What synthetic methodologies are optimal for preparing N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of oxamide precursors with substituted aldehydes. For example, analogous oxamide derivatives (e.g., bis-Schiff base oxamides) are synthesized by reacting oxalyl chloride with amines, followed by Schiff base formation using aldehydes under reflux in solvents like ethanol or THF . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance imine bond formation.
- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity.
Reference compounds (e.g., N,N′-bis[2-methoxybenzylidene]oxamide) show yields >70% under these conditions .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
Answer:
Spectroscopy :
- NMR : Analyze imine proton (δ 8.2–8.5 ppm in H NMR) and carbonyl signals (δ 160–165 ppm in C NMR) to confirm oxamide and benzylidene groups .
- IR : Stretching vibrations for C=O (1650–1700 cm) and C=N (1600–1640 cm) validate functional groups .
Crystallography : - Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. For example, analogous oxamide derivatives exhibit planar oxamide cores and dihedral angles >30° between aromatic rings, confirming stereochemistry .
Basic: What preliminary biological assays are recommended to evaluate its antibacterial and cytotoxic potential?
Answer:
- Antibacterial testing : Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) can be determined via broth microdilution (typical range: 12.5–100 µg/mL) .
- Cytotoxicity : Use MTT assays on leukemia cell lines (e.g., K562). IC values <50 µM suggest significant activity. Controls should include cisplatin and solvent-only blanks .
Advanced: How do structural modifications (e.g., substituents on the benzylidene or methoxyphenyl groups) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., nitro) on the benzylidene ring enhance antibacterial activity by increasing electrophilicity, while methoxy groups improve cytotoxicity via enhanced membrane permeability .
- Computational studies (e.g., DFT) predict charge distribution and H-bonding interactions with biological targets. For example, manganese complexes of analogous oxamides show ligand-to-metal charge transfer (LMCT) bands at 450–500 nm, correlating with redox-mediated cytotoxicity .
Advanced: What enzymatic pathways metabolize this compound, and how can interspecies variations (e.g., rat vs. human) be addressed?
Answer:
- Metabolic profiling : Incubate with hepatic microsomes + NADPH. HPLC analysis (e.g., C18 column, UV detection at 254 nm) identifies metabolites like o-aminophenol or o-anisidine, formed via CYP-mediated oxidation/reduction .
- Species differences : Rat microsomes (CYP2E1-rich) favor reductive metabolism, while rabbit microsomes (CYP1A2-rich) promote oxidative pathways. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate contributions .
Advanced: How can computational modeling (e.g., molecular docking) predict interactions with biological targets?
Answer:
- Docking : Use AutoDock Vina to simulate binding to DNA topoisomerase II or bacterial gyrase. Analogous oxamides show binding energies <−7 kcal/mol, suggesting strong intercalation via π-π stacking with guanine residues .
- QSAR : Correlate Hammett σ constants of substituents with bioactivity. For example, electron-donating groups (σ < 0) on the benzylidene ring improve DNA binding affinity .
Advanced: How should researchers address contradictions in experimental data (e.g., conflicting metabolic outcomes across studies)?
Answer:
- Controlled variables : Standardize microsomal protein concentrations (1–2 mg/mL) and incubation pH (7.4) to minimize spontaneous degradation artifacts .
- Statistical validation : Apply ANOVA to compare metabolite levels across species or CYP isoforms. For example, β-naphthoflavone-induced rat microsomes show 2.4-fold higher o-aminophenol formation (p < 0.05) than controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
